An In-depth Technical Guide to 3-Morpholin-4-ylbenzonitrile: Synthesis, Structure, and Therapeutic Potential
An In-depth Technical Guide to 3-Morpholin-4-ylbenzonitrile: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The morpholine and benzonitrile moieties are two such pharmacophores, frequently incorporated into bioactive molecules to modulate physicochemical properties and target engagement. This technical guide provides a comprehensive overview of 3-Morpholin-4-ylbenzonitrile, a molecule that elegantly unites these two key structural motifs. While the para-substituted isomer, 4-morpholinobenzonitrile, has been more extensively documented, the meta-substituted analogue presents a unique vector for molecular exploration and warrants detailed investigation.
This document serves as a Senior Application Scientist's perspective on the synthesis, structural elucidation, and potential applications of 3-Morpholin-4-ylbenzonitrile. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the broader context of its relevance in drug discovery.
Chemical Properties and Structure
3-Morpholin-4-ylbenzonitrile possesses a molecular formula of C₁₁H₁₂N₂O and a monoisotopic mass of 188.09 g/mol [1]. The structure features a central benzene ring substituted at the 1- and 3-positions with a cyano group and a morpholine ring, respectively. The morpholine ring, a saturated heterocycle, is known to enhance aqueous solubility and metabolic stability in drug candidates. The benzonitrile group, an aromatic nitrile, is a versatile functional group that can participate in various chemical transformations and often serves as a key interacting element with biological targets.
The morpholine ring is expected to adopt a stable chair conformation, a common feature for this heterocycle[2]. The nitrogen atom of the morpholine is directly attached to the C3 position of the benzonitrile ring, creating a tertiary amine linkage.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | PubChem[1] |
| Molecular Weight | 188.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 188.09496 Da | PubChem[1] |
| XLogP3-AA | 1.1 | PubChem (Predicted)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Predicted)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted)[1] |
| Rotatable Bond Count | 1 | PubChem (Predicted)[1] |
Synthesis of 3-Morpholin-4-ylbenzonitrile
The synthesis of 3-Morpholin-4-ylbenzonitrile can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. An alternative approach involves a nucleophilic aromatic substitution (SNAr) reaction, which is particularly effective if the aromatic ring is activated by electron-withdrawing groups.
Synthetic Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of 3-Morpholin-4-ylbenzonitrile via Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is chosen for its high functional group tolerance and efficiency in coupling aryl halides with amines. The use of a bulky electron-rich phosphine ligand like Xantphos helps to facilitate the reductive elimination step, which is often rate-limiting. Cesium carbonate is a strong, non-nucleophilic base that is effective in this transformation. Toluene is a suitable high-boiling, non-polar solvent.
Materials:
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3-Bromobenzonitrile
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Morpholine
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
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Cesium carbonate (Cs₂CO₃)
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Anhydrous Toluene
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.
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Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
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Filter the mixture through a pad of Celite to remove inorganic salts.
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Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Morpholin-4-ylbenzonitrile.
Spectroscopic Characterization
The structural confirmation of 3-Morpholin-4-ylbenzonitrile relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring and the methylene protons of the morpholine ring. Based on data from the analogous para-isomer, 4-morpholinobenzonitrile, which shows signals at δ 7.46 (d, 2H), 6.81 (d, 2H), 3.79 (t, 4H), and 3.22 (t, 4H) in CDCl₃, we can predict the approximate chemical shifts for the meta-isomer[3].
Predicted ¹H NMR (CDCl₃, 400 MHz):
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δ 7.2-7.4 (m, 1H): Aromatic proton para to the nitrile group.
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δ 7.0-7.2 (m, 2H): Aromatic protons ortho and para to the morpholine group.
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δ 6.9-7.0 (m, 1H): Aromatic proton ortho to both the nitrile and morpholine groups.
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δ 3.8-3.9 (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
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δ 3.2-3.3 (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitrile group and the electron-donating morpholine group. For comparison, the ¹³C NMR of 4-morpholinobenzonitrile shows signals at δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, and 47.49 in CDCl₃[3].
Predicted ¹³C NMR (CDCl₃, 100 MHz):
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δ ~152: Aromatic carbon attached to the morpholine nitrogen.
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δ ~130-135: Aromatic carbons of the benzonitrile ring.
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δ ~118: Nitrile carbon (-C≡N).
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δ ~112-120: Aromatic carbons.
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δ ~112: Quaternary aromatic carbon attached to the nitrile group.
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δ ~66.5: Methylene carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
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δ ~48.5: Methylene carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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~2220-2230 cm⁻¹: A strong, sharp absorption corresponding to the C≡N stretching vibration of the nitrile group.
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~2850-2960 cm⁻¹: C-H stretching vibrations of the methylene groups in the morpholine ring.
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~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1250-1300 cm⁻¹: C-N stretching vibration of the aryl amine.
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~1115 cm⁻¹: C-O-C stretching vibration of the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 3-Morpholin-4-ylbenzonitrile, the expected molecular ion peak [M]⁺ would be at m/z 188. The fragmentation pattern would likely involve the loss of fragments from the morpholine ring. The mass spectrum of the isomeric 4-morpholinobenzonitrile shows a strong molecular ion peak at m/z 188[3].
Applications in Drug Discovery
The 3-Morpholin-4-ylbenzonitrile scaffold is a valuable building block in drug discovery due to the favorable properties imparted by its constituent moieties.
Role as a Kinase Inhibitor Scaffold
The morpholine group is frequently incorporated into kinase inhibitors to improve their pharmacokinetic profiles. The benzonitrile moiety can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. A notable example is the potent and selective LRRK2 kinase inhibitor, PF-06447475, which contains the 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile core structure[4][5]. This demonstrates the utility of the 3-morpholinylbenzonitrile fragment in designing inhibitors for this important therapeutic target in Parkinson's disease.
Potential as a GPCR Modulator
The structural features of 3-Morpholin-4-ylbenzonitrile also make it an attractive starting point for the development of G protein-coupled receptor (GPCR) modulators. The aromatic ring can engage in π-stacking interactions, while the morpholine can be modified to optimize binding and selectivity. The nitrile group can also serve as a key interaction point within the receptor binding pocket.
Safety and Handling
Conclusion
3-Morpholin-4-ylbenzonitrile is a synthetically accessible and versatile chemical entity with significant potential in drug discovery. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the diverse chemical reactivity and target-binding capabilities of the benzonitrile group. This in-depth technical guide has provided a framework for its synthesis, detailed its expected structural and spectroscopic characteristics, and highlighted its potential as a scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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Henderson, J. L., Kormos, B. L., Hayward, M. M., Coffman, K. J., Jasti, J., Kurumbail, R. G., ... & Galatsis, P. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432. [Link]
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Henderson, J. L., et al. (2015). Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. ACS Publications. [Link]
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BIOFOUNT. (n.d.). 3-Methoxy-4-(morpholin-4-yl)benzonitrile. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(morpholin-4-yl)benzonitrile (C11H12N2O). Retrieved from [Link]
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Fun, H. K., Asik, S. I. J., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1600. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
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IDR@NITK. (2011). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. Retrieved from [Link]
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